![molecular formula C38H52O4P2 B12509318 (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole CAS No. 210169-52-1](/img/structure/B12509318.png)
(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two dicyclohexylphosphino groups attached to a bibenzo[d][1,3]dioxole core. The presence of these phosphino groups makes it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the reaction of 4,4’-dibromo-5,5’-bibenzo[d][1,3]dioxole with dicyclohexylphosphine. This reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphino groups would yield phosphine oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
科学研究应用
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism by which (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphino groups coordinate with transition metals to form active catalytic species that facilitate various chemical transformations. These catalytic species can activate substrates, lower activation energies, and increase reaction rates, making the compound highly effective in catalysis .
相似化合物的比较
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bibenzo[d][1,3]dioxole core.
Dicyclohexylphosphine: Similar phosphino groups but without the bibenzo[d][1,3]dioxole structure.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in catalysis, but with different structural features.
The uniqueness of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole lies in its combination of the bibenzo[d][1,3]dioxole core and dicyclohexylphosphino groups, which provide distinct steric and electronic properties that enhance its performance in catalytic applications .
属性
CAS 编号 |
210169-52-1 |
|---|---|
分子式 |
C38H52O4P2 |
分子量 |
634.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[4-(5-dicyclohexylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C38H52O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h21-24,27-30H,1-20,25-26H2 |
InChI 键 |
FVDQWAKAOJAYBD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=C(C=CC6=C5OCO6)P(C7CCCCC7)C8CCCCC8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
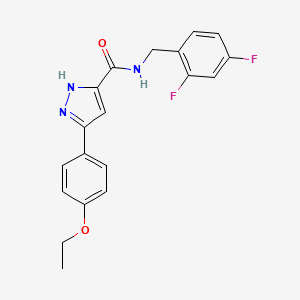

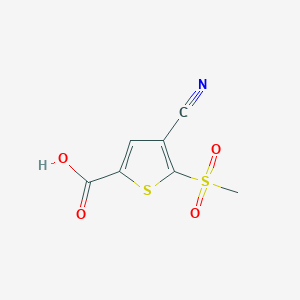
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
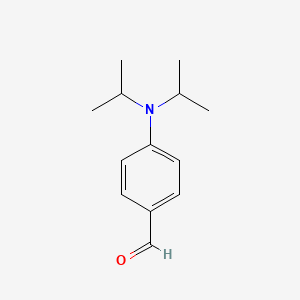
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
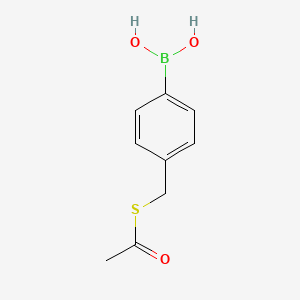

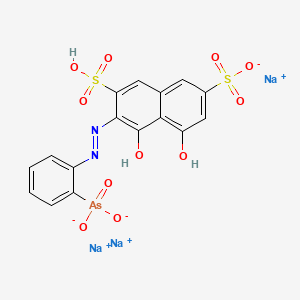
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
